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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzonitrile

Cat. No.: B107240 Get Quote

2-Chloro-5-iodobenzonitrile (CAS No. 289039-29-8) is a polysubstituted aromatic nitrile.[1][2]

Its structure is strategically functionalized with three distinct reactive sites: a nitrile group and

two different halogen atoms (chloro and iodo) at specific positions on the benzene ring. This

unique arrangement offers medicinal chemists a versatile scaffold for complex organic

synthesis.

The electron-withdrawing nature of the nitrile and chlorine groups, combined with the reactivity

of the iodine atom, particularly in cross-coupling reactions, makes this compound an invaluable

starting material.[3] It is principally recognized for its role in the synthesis of heteroaryl-

substituted acetamides, which have been identified as modulators of the Wnt signaling

pathway.[4][5] Aberrations in this pathway are implicated in various cancers, making 2-chloro-
5-iodobenzonitrile a compound of significant interest in oncological drug discovery.[6][7]

Molecular Structure and Physicochemical
Properties
The core of 2-chloro-5-iodobenzonitrile's utility lies in its molecular architecture. The

molecule consists of a benzene ring substituted at the C1 position with a nitrile group (-C≡N), at

C2 with a chlorine atom, and at C5 with an iodine atom.

Molecular Structure Diagram
Caption: 2D structure of 2-Chloro-5-iodobenzonitrile.
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Physicochemical Data
The key physical and chemical properties of 2-chloro-5-iodobenzonitrile are summarized

below, providing essential data for experimental design and safety considerations.

Property Value Source(s)

CAS Number 289039-29-8 [1][2]

Molecular Formula C₇H₃ClIN [1][2][8]

Molecular Weight 263.46 g/mol [1][2][8]

Appearance
White to light yellow crystalline

powder
[1][8]

Melting Point 117 °C [1][4]

Boiling Point (Predicted) 300.1 ± 27.0 °C [4]

Density (Predicted) 2.01 ± 0.1 g/cm³ [4]

Purity
>98% (typical commercial

grade)
[9]

Solubility

Low solubility in water; soluble

in common organic solvents

like dichloromethane and

chloroform.

[10]

Synthesis Pathway: A Field-Proven Protocol
The synthesis of 2-chloro-5-iodobenzonitrile can be achieved through a multi-step process

commencing from 2-amino-5-iodobenzoic acid. A robust and widely applicable method involves

a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into

a variety of functionalities via a diazonium salt intermediate.[11][12][13] The subsequent

conversion of a carboxylic acid to a nitrile completes the synthesis.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 2-Chloro-5-iodobenzonitrile.

Experimental Protocol: Sandmeyer Reaction and Nitrile
Formation
This protocol describes a representative synthesis. Causality: The Sandmeyer reaction is

chosen for its reliability in introducing a chlorine atom onto the aromatic ring, replacing the

amino group. The conversion to a nitrile via an amide is a standard and high-yielding

transformation.

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer,

suspend 2-amino-5-iodobenzoic acid (1 equivalent) in a solution of concentrated

hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.

Stir for 30 minutes after the addition is complete.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2

equivalents) in concentrated hydrochloric acid.

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

Nitrogen gas evolution will be observed. Allow the reaction to stir at room temperature for 2-3

hours, then heat gently to 50-60 °C for 1 hour to ensure completion.

Work-up: Cool the reaction mixture and filter the solid precipitate. Wash the solid with water

and dry under vacuum to yield crude 2-chloro-5-iodobenzoic acid.

Step 2: Amide Formation
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Reflux the crude 2-chloro-5-iodobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂, 2-3

equivalents) for 2-3 hours to form the acid chloride.

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it

dropwise to a cooled, concentrated solution of ammonium hydroxide.

Stir the mixture for 1-2 hours. Filter the resulting precipitate, wash with cold water, and dry to

obtain 2-chloro-5-iodobenzamide.

Step 3: Dehydration to Nitrile

Combine the 2-chloro-5-iodobenzamide (1 equivalent) with a dehydrating agent such as

phosphorus pentoxide (P₂O₅) or thionyl chloride.

Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).

Purification: Cool the reaction mixture and carefully quench by pouring it onto ice. Extract the

product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated

sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford pure 2-chloro-5-iodobenzonitrile.

Spectroscopic and Analytical Profile
Structural elucidation and purity assessment are critical. While a comprehensive public

database of spectra for this specific compound is not readily available, its expected

spectroscopic characteristics can be reliably predicted based on its functional groups and

substitution pattern.

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the

aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, each proton will be

a distinct signal, likely appearing as a doublet or a doublet of doublets, reflecting coupling to

its neighbors. The proton at C6 (ortho to the chlorine) would likely be the most downfield.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the

aromatic carbons and one for the nitrile carbon. The nitrile carbon (-C≡N) typically appears in

the δ 115-125 ppm range.[14] The carbon atoms attached to the halogens (C2 and C5) will

be significantly influenced, with their chemical shifts being key identifiers.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong

absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration,

which is a definitive feature of nitriles. Aromatic C-H stretching will appear above 3000 cm⁻¹,

and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Under electron impact (EI) ionization, the mass spectrum is

expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will

be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an

approximate 3:1 ratio).[15] Common fragmentation pathways would involve the loss of the

halogen atoms (Cl or I) or the nitrile group.[16][17]

Application in Drug Discovery: Targeting the Wnt
Signaling Pathway
2-Chloro-5-iodobenzonitrile serves as a crucial starting material for the synthesis of inhibitors

targeting the Wnt signaling pathway.[5] This pathway is a highly conserved cascade that

regulates critical aspects of cell fate determination, proliferation, and migration during

embryonic development and adult tissue homeostasis.[6][7]

Mechanism of Wnt Signaling and Modulation
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Caption: Simplified canonical Wnt signaling pathway.

In the "OFF" state, a "destruction complex" phosphorylates β-catenin, targeting it for

degradation. In the "ON" state, Wnt protein binding to its receptor inhibits this complex, allowing

β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

Dysregulation leading to constant activation is a hallmark of many cancers.

2-Chloro-5-iodobenzonitrile is used to build more complex molecules that can interfere with

this pathway. For instance, the iodine atom is readily used in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce diverse chemical

moieties. These synthesized final compounds can be designed to inhibit key components of the
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Wnt pathway, such as the Tankyrase enzymes or the interaction between β-catenin and its

transcriptional co-activators.[6][18]

Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-chloro-5-iodobenzonitrile is

paramount.

Hazard Classification: The compound is classified as toxic if swallowed, in contact with skin,

or if inhaled.[1] It can cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and

a lab coat.[3][19]

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands

thoroughly after handling.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.[19]

First Aid:

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated

clothing.[3]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.[3]

Ingestion: Rinse mouth and seek immediate medical attention.[1]

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

Conclusion
2-Chloro-5-iodobenzonitrile is more than a simple chemical intermediate; it is a testament to

the power of strategic molecular design. Its carefully arranged functional groups provide a

robust and flexible platform for the synthesis of complex, high-value molecules. For scientists
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and researchers in drug development, a thorough understanding of its properties, synthesis,

and reactivity is essential for leveraging its full potential in creating the next generation of

targeted therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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